molecular formula C9H7BClNO2 B2400745 (8-Chloroquinolin-6-yl)boronic acid CAS No. 2230902-55-1

(8-Chloroquinolin-6-yl)boronic acid

Cat. No.: B2400745
CAS No.: 2230902-55-1
M. Wt: 207.42
InChI Key: SGGDLPAJUCTGSZ-UHFFFAOYSA-N
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Description

(8-Chloroquinolin-6-yl)boronic acid is a boronic acid derivative with the molecular formula C9H7BClNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Chloroquinolin-6-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(8-Chloroquinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(8-Chloroquinolin-6-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-Chloroquinolin-6-yl)boronic acid is unique due to the specific position of the chlorine atom on the quinoline ring, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

(8-chloroquinolin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGDLPAJUCTGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C(=C1)Cl)N=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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